(1E)-N,1-Diphenylbut-2-en-1-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
196085-21-9 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,1-diphenylbut-2-en-1-imine |
InChI |
InChI=1S/C16H15N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-13H,1H3 |
InChI Key |
PHEOVEJPFWZASC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1e N,1 Diphenylbut 2 En 1 Imine and Its Derivatives
Optimized Condensation Reactions: Aldehyde-Amine Coupling Approaches
The condensation of aldehydes and primary amines to form imines is a reversible reaction that often requires catalytic intervention and careful optimization of reaction parameters to achieve high yields and selectivity. tandfonline.comresearchgate.netnih.govresearchgate.netchemistryviews.orgtandfonline.com
Investigation of Catalyst Systems for Enhanced Efficiency and Selectivity
The formation of imines from aldehydes and amines is frequently catalyzed by acids. khanacademy.orglumenlearning.comlibretexts.org The catalytic cycle typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. youtube.com Subsequent dehydration of the resulting hemiaminal intermediate, also an acid-promoted step, leads to the final imine product. libretexts.orgyoutube.com The pH must be carefully controlled, as excessive acidity can protonate the amine nucleophile, rendering it unreactive. lumenlearning.comreddit.com A pH around 5 is often optimal for imine formation. lumenlearning.comlibretexts.org
Various acid catalysts have been employed, ranging from Brønsted acids like acetic acid and p-toluenesulfonic acid to Lewis acids. tandfonline.comnih.govnih.gov Lewis acid catalysts, for instance, have been shown to facilitate imine formation. tandfonline.com In some cases, the reaction can be autocatalytic, where the water produced during the condensation reacts with a component like CO2 (when used as a solvent) to form carbonic acid, which then catalyzes the reaction. chemistryviews.org
Molecular sieves are commonly used as dehydrating agents to drive the equilibrium towards the imine product by removing water as it is formed. capes.gov.bracs.orgthieme-connect.de This is particularly crucial for less reactive ketones but is also beneficial for aldehyde-amine condensations to ensure high conversion. masterorganicchemistry.com The activation method of the molecular sieves can also influence the efficiency of the reaction. acs.org
| Catalyst/Additive | Function | Relevant Compounds |
| Acid Catalysts (e.g., Acetic Acid, p-TsOH) | Protonates carbonyl, facilitates dehydration. | Benzaldehyde (B42025), Aniline derivatives. tandfonline.comnih.govnih.gov |
| Lewis Acids (e.g., FeCl3, BF3·Et2O) | Activates carbonyl group. | Benzaldehyde, Benzylamine. tandfonline.comnih.gov |
| Molecular Sieves | Removes water to shift equilibrium. | Ketones, Aldehydes, Primary amines. capes.gov.bracs.orgthieme-connect.de |
| Carbon Dioxide (supercritical) | Acts as both solvent and promoter (forms carbonic acid). | Benzaldehyde derivatives, Anisidine. chemistryviews.org |
Solvent Effects and Reaction Condition Optimization in Imine Formation
The choice of solvent can significantly impact the rate and outcome of imine synthesis. While a variety of organic solvents like toluene (B28343), methanol (B129727), ethanol (B145695), and dichloromethane (B109758) are commonly used, the solubility of the reactants is a key consideration. researchgate.netmasterorganicchemistry.com For instance, if the amine is only soluble in a polar aprotic solvent like DMSO, a mixture of solvents may be necessary. researchgate.net However, protic solvents like ethanol are often considered ideal for imine formation. researchgate.net In some instances, azeotropic distillation with solvents like toluene or benzene (B151609) using a Dean-Stark apparatus is employed to effectively remove water and drive the reaction to completion. masterorganicchemistry.comacs.org
Reaction temperature is another critical parameter. While many imine formations proceed at room temperature, particularly with reactive aromatic aldehydes, heating is often required, especially for less reactive carbonyl compounds or sterically hindered reactants. chemistryviews.orgmasterorganicchemistry.com For example, the synthesis of ketimines from α-ketoesters in supercritical CO2 required higher temperatures (55 °C) and longer reaction times compared to the synthesis of aldimines. chemistryviews.org
Alternative Synthetic Pathways to Conjugated Diphenyl Imines
Besides the direct condensation of aldehydes and amines, other synthetic routes to imines exist. These can involve oxidation, rearrangement, or multicomponent reactions. For instance, imines can be synthesized from alcohols and amines via an oxidation-condensation sequence. capes.gov.brorganic-chemistry.org Transition metal catalysts, such as ruthenium N-heterocyclic carbene complexes, can facilitate the direct synthesis of imines from alcohols and amines, liberating hydrogen gas in the process. capes.gov.br Iron-catalyzed aerobic oxidative reactions also provide a green approach for preparing imines from amines or alcohols. organic-chemistry.org
Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules, including imine derivatives, in a single step. nih.govnih.gov For example, the Povarov reaction involves the in-situ formation of an iminium ion from an aldehyde and an aniline, which then undergoes an aza-Diels-Alder reaction. nih.gov
Stereoselective Synthesis of (1E)-N,1-Diphenylbut-2-en-1-imine (Control of E/Z Isomerism)
The carbon-nitrogen double bond in imines can exist as E and Z isomers. For this compound, the (E)-isomer is generally the thermodynamically more stable and desired product. The stereochemical outcome of the condensation reaction is often under thermodynamic control, favoring the formation of the more stable isomer, especially when the reaction is allowed to equilibrate. nih.gov
The E/Z isomerization of imines can be influenced by several factors, including the substituents on the nitrogen and carbon atoms, the solvent, and the presence of catalysts. rsc.org Acid catalysis can promote E/Z isomerization by either a rotational pathway around the protonated C=N bond or through nucleophilic catalysis involving a tetrahedral intermediate. nih.gov Theoretical calculations suggest that increased conjugation in the protonated imine can increase the rate of rotation. nih.gov
In some cases, the initial kinetic product may be a mixture of E and Z isomers. Isomerization to the desired E isomer can sometimes be achieved under specific conditions, such as treatment with aqueous acid during workup. nih.gov The development of photoswitchable imines, which can be quantitatively converted between E and Z isomers using light, has also garnered attention, although this is a more specialized area. rsc.org
Synthesis of Substituted this compound Analogues and Precursors
The synthesis of substituted analogues of this compound can be readily achieved by varying the starting materials. A wide range of substituted benzaldehydes and anilines are commercially available or can be synthesized, allowing for the introduction of various functional groups on the phenyl rings. chemistryviews.orgtandfonline.comresearchgate.net For instance, reacting different benzaldehyde derivatives with anisidine in supercritical CO2 has been shown to produce the corresponding imines in nearly quantitative yields. chemistryviews.org Similarly, the synthesis of imines from various substituted anilines and benzaldehydes has been reported. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1e N,1 Diphenylbut 2 En 1 Imine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Determination
NMR spectroscopy is the most powerful tool for elucidating the precise structure of (1E)-N,1-Diphenylbut-2-en-1-imine, confirming the (E)-configuration of both the carbon-carbon and carbon-nitrogen double bonds and detailing the molecule's conformational dynamics.
1H and 13C NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities for C=N and Alkene Protons/Carbons
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ). For this molecule, the aromatic protons on the two phenyl rings would typically appear as multiplets in the downfield region of δ 7.0-8.0 ppm. The alkene (vinylic) protons are particularly diagnostic. Due to the (E)-configuration, a large vicinal coupling constant (³J) of approximately 15-18 Hz would be expected between them. The proton on the imine carbon (CH=N) is highly deshielded and would likely resonate as a singlet or a narrow multiplet further downfield, potentially above δ 8.0 ppm. rsc.org
In ¹³C NMR, the imine carbon (C=N) is a key indicator, expected to resonate in the δ 160-170 ppm range. nih.gov The alkene carbons (C=C) would appear between δ 120-140 ppm, with their exact shifts influenced by the phenyl substituents. The carbons of the phenyl rings would also be found in this region, while the methyl (CH₃) carbon would be the most upfield, typically below δ 20 ppm.
Hypothetical ¹H and ¹³C NMR Data for this compound
This interactive table presents predicted NMR data. Click on headers to sort.
| Assignment | Hypothetical ¹H Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Hypothetical ¹³C Shift (δ, ppm) |
|---|---|---|---|---|
| C=N-H | 8.35 | s | - | - |
| C=N | - | - | - | 165.5 |
| Alkene-H (adjacent to C=N) | 6.80 | dq | 15.5, 6.8 | - |
| Alkene-H (adjacent to CH₃) | 6.20 | dq | 15.5, 1.7 | - |
| Alkene-C (adjacent to C=N) | - | - | - | 145.0 |
| Alkene-C (adjacent to CH₃) | - | - | - | 128.0 |
| Phenyl-H (ortho, meta, para) | 7.20-7.80 | m | - | - |
| Phenyl-C (ipso, ortho, meta, para) | - | - | - | 125.0-138.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are essential to unambiguously assign the signals predicted in 1D spectra and confirm the molecule's covalent framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key correlations would be observed between the adjacent alkene protons and between the alkene proton and the methyl protons, confirming the butenyl fragment's structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. rsc.org It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the alkene proton signals to the alkene carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for establishing connectivity across quaternary carbons and heteroatoms. For instance, a correlation from the imine proton to the ipso-carbon of the N-phenyl ring would confirm that connection. Likewise, correlations from the alkene protons to the carbons of the C-phenyl ring would verify the substitution pattern. semanticscholar.org
Variable Temperature NMR Studies for Conformational Dynamics
The single bonds in this compound—specifically the C-N single bond and the C-C single bond connecting the phenyl ring to the imine carbon—allow for rotational freedom. This can lead to different stable conformations (rotamers). Variable Temperature (VT) NMR studies can provide insight into these dynamics. At low temperatures, the rotation around these bonds may slow down enough on the NMR timescale to show separate signals for each conformer. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation.
Infrared (IR) and Raman Spectroscopy: Characterization of Imine (C=N) and Alkene (C=C) Vibrations
Vibrational spectroscopy is used to identify the key functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic stretching vibration for the imine (C=N) bond in the region of 1620-1650 cm⁻¹. rdd.edu.iq The alkene (C=C) stretch, being part of a conjugated system, would appear nearby, typically in the 1600-1640 cm⁻¹ range. The presence of two distinct phenyl groups and a conjugated system would result in a complex fingerprint region below 1500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric, less polar bonds. nih.gov The C=C alkene stretch is often stronger and more easily identified in the Raman spectrum compared to the IR spectrum. acs.org The aromatic ring vibrations would also give rise to strong Raman signals.
Hypothetical Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Imine (C=N) | Stretch | 1635 (Strong) | 1635 (Medium) |
| Alkene (C=C) | Stretch | 1610 (Medium) | 1610 (Strong) |
| Aromatic Ring | C=C Stretch | 1580, 1490 (Medium-Strong) | 1580, 1490 (Strong) |
| C-H (Aromatic/Vinylic) | Stretch | 3000-3100 (Medium) | 3000-3100 (Medium) |
Mass Spectrometry (MS): Fragmentation Pattern Analysis and High-Resolution Mass Determination
Mass spectrometry provides the molecular weight and structural information based on how the molecule fragments upon ionization.
For this compound (Molecular Formula: C₁₆H₁₅N), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern would likely involve cleavage at bonds adjacent to the stabilizing phenyl rings and the imine group. Common fragmentation pathways for aromatic imines include:
Formation of an iminium ion: Cleavage of the bond between the alkene and the imine-carbon could produce a stable [Ph-CH=N-Ph]⁺ fragment.
Loss of substituents: Fragmentation could involve the loss of the methyl group (CH₃) or parts of the butenyl chain.
Aromatic fragments: The presence of strong signals at m/z 77 (phenyl cation, [C₆H₅]⁺) would be highly characteristic. youtube.comsemanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extensive conjugation in this compound, which spans both phenyl rings, the alkene, and the imine group, dictates its UV-Vis absorption profile.
Two main types of electronic transitions are expected:
π→π* transitions: These high-intensity absorptions arise from the promotion of electrons in the conjugated π-system to anti-bonding π* orbitals. They are expected to cause strong absorption bands at longer wavelengths (likely >250 nm) due to the extended conjugation. nih.govresearchgate.net
n→π* transitions: A lower-intensity absorption may be observed, corresponding to the promotion of a non-bonding electron from the nitrogen lone pair into a π* anti-bonding orbital. This transition is often observed as a shoulder on the more intense π→π* band. acs.orgrsc.org
The solvent used can influence the position of these absorption maxima (λ_max).
A comprehensive search of scientific and crystallographic databases has revealed no publicly available X-ray crystallography data for the specific compound this compound.
Therefore, it is not possible to provide the detailed research findings, data tables on solid-state structural parameters, or an analysis of intermolecular interactions as requested in the outline. The foundational experimental data required to generate this content for this specific molecule does not appear to be present in the current scientific literature.
While crystallographic studies have been conducted on structurally related compounds containing phenyl and butene moieties, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. Using such data would not be scientifically accurate for the specified compound and would violate the provided instructions.
Further research or de novo crystallographic analysis of this compound would be required to determine its solid-state structure and intermolecular interactions.
Reactivity and Mechanistic Investigations of 1e N,1 Diphenylbut 2 En 1 Imine
Nucleophilic Addition Reactions to the Imine Carbon
The imine carbon of (1E)-N,1-Diphenylbut-2-en-1-imine is an electrophilic center susceptible to attack by various nucleophiles. The presence of the adjacent α,β-unsaturated system, however, introduces the possibility of competitive 1,4-conjugate addition. The regioselectivity of the nucleophilic attack is a key consideration in reactions involving this substrate.
Stereoselective Additions of Organometallic Reagents
The addition of organometallic reagents, such as Grignard or organolithium compounds, to α,β-unsaturated imines can proceed via two main pathways: direct 1,2-addition to the imine carbon or 1,4-conjugate addition to the β-carbon of the alkene. The outcome is influenced by factors including the nature of the organometallic reagent, the solvent, and the steric and electronic properties of the imine's substituents. For instance, in a related system, the use of a benzyl (B1604629) Grignard reagent resulted in the formation of an enamide via a 1,4-addition pathway. nih.gov The stereoselectivity of these additions is of significant interest, as the creation of a new stereocenter at the former imine carbon or at the β-carbon can lead to diastereomeric products. The facial selectivity of the attack is often directed by the existing stereochemistry of the molecule and can be influenced by chelation control or steric hindrance.
Table 1: Regioselectivity in Organometallic Additions This table illustrates the potential competing pathways for organometallic additions to α,β-unsaturated imines.
| Addition Type | Attacked Position | Initial Product | Final Product (after hydrolysis) |
|---|---|---|---|
| 1,2-Addition | Imine Carbon (C1) | Metallated Amine | Substituted Allylic Amine |
| 1,4-Addition | β-Carbon (C3) | Aza-enolate | Saturated β-substituted Ketone/Aldehyde (from imine hydrolysis) or Saturated Amine (if C=N is reduced) |
Hydride Reductions and Diastereoselectivity
The reduction of the imine (C=N) bond in this compound to the corresponding secondary amine is a fundamental transformation. This is typically achieved using hydride reducing agents. The choice of reagent is crucial, as stronger reductants like lithium aluminum hydride (LiAlH₄) can also reduce the C=C double bond, while milder reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) offer greater selectivity for the imine group. youtube.comyoutube.com
Sodium cyanoborohydride is particularly effective for the selective reduction of imines and iminium ions, even in the presence of more sensitive functional groups like aldehydes or ketones, because it is a weaker reducing agent. youtube.commasterorganicchemistry.com The reduction of the imine introduces a new stereocenter, and the reaction can exhibit diastereoselectivity. This selectivity arises from the hydride attacking one face of the imine double bond preferentially. This preference can be rationalized by considering steric hindrance or potential hydrogen bonding interactions between the incoming hydride reagent and other functional groups within the molecule or complex. nih.gov
Table 2: Common Hydride Reagents for Imine Reduction
| Reagent | Formula | Typical Selectivity |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Reduces imines; can also reduce aldehydes/ketones. youtube.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines and iminium ions in the presence of carbonyls. youtube.commasterorganicchemistry.com |
Enamine/Iminium Ion Chemistry and Subsequent Transformations
The conjugated system of this compound allows it to exist in equilibrium with its enamine tautomer. Furthermore, under acidic conditions, the imine nitrogen can be protonated to form an iminium ion. nih.govunl.pt This duality in reactivity—existing as an electrophilic iminium ion or a nucleophilic enamine—opens up a wide array of subsequent transformations. nobelprize.org
Iminium Ion Pathway: The formation of an iminium ion enhances the electrophilicity of the conjugated system, particularly at the β-carbon. This activation facilitates conjugate additions by various nucleophiles. nih.govunl.pt This strategy is a cornerstone of organocatalysis, where chiral secondary amines are used to form chiral iminium ions from α,β-unsaturated aldehydes, leading to enantioselective conjugate additions. nih.gov
Enamine Pathway: The enamine tautomer is a nucleophile. The increased electron density allows the α-carbon or the nitrogen to react with electrophiles. nobelprize.org This reactivity can be harnessed for α-functionalization reactions. The coupling of iminium and enamine catalysis has been cleverly exploited in cascade reactions to build molecular complexity. nobelprize.org
Cycloaddition Reactions (e.g., Diels-Alder, [2+2], [3+2]) Involving the Imine and Alkene Moieties
The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, acting either as the 4π or the 2π component.
In hetero-Diels-Alder reactions, the molecule can serve as an azadiene (a 4π component), where the C=N-C=C system reacts with a dienophile. This approach is a powerful method for constructing nitrogen-containing six-membered rings. irb.hr Research has shown that α,β-unsaturated imines can act as suitable aza-dienes to produce tetrahydropyridine (B1245486) derivatives with high regio- and diastereoselectivity. nih.gov The reactivity in these inverse-electron-demand Diels-Alder reactions is often enhanced by electron-withdrawing groups on the imine nitrogen. acs.org
Alternatively, either the C=N bond (as an imino-dienophile) or the C=C bond can act as the 2π component, reacting with a diene. The use of Lewis acids can catalyze these reactions, enhancing both reactivity and selectivity. capes.gov.br Beyond Diels-Alder reactions, the double bonds are also potential partners in [2+2] and [3+2] cycloadditions, leading to the formation of four- and five-membered heterocyclic rings, respectively.
Table 3: Potential Cycloaddition Roles of this compound
| Reaction Type | Role of the Imine | Reacting Partner | Product Ring System |
|---|---|---|---|
| Hetero-Diels-Alder | Azadiene (4π component) | Dienophile (e.g., alkene, alkyne) | Tetrahydropyridine |
| Diels-Alder | Dienophile (2π component via C=C) | Diene | Cyclohexene derivative |
| Imino-Diels-Alder | Dienophile (2π component via C=N) | Diene | Tetrahydropyridine |
| [2+2] Cycloaddition | 2π component (via C=C or C=N) | Ketene, Alkene | Cyclobutane or Azetidine |
| [3+2] Cycloaddition | 2π component (via C=C or C=N) | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered heterocycle |
Hydrogenation and Reductive Amination Pathways
Hydrogenation of this compound involves the addition of hydrogen across one or both of its double bonds. This process is a form of reductive amination, leading to the corresponding saturated secondary amine. google.com The process can be catalyzed by various metals, with palladium-on-carbon (Pd/C) being a common choice. google.com Modern biocatalytic methods using imine reductases (IREDs) can also achieve the asymmetric four-electron reduction of both the C=N and C=C bonds. acs.org
Chemoselective Hydrogenation of C=C vs C=N Bonds
A significant challenge in the reduction of α,β-unsaturated imines is achieving chemoselectivity—the selective reduction of either the C=C bond or the C=N bond.
Reduction of C=N only: This would yield an allylic amine. This outcome is often favored by using hydride reagents like NaBH₃CN under controlled conditions, which are more reactive towards the polarized imine bond than the C=C bond. youtube.com
Reduction of C=C only: This would lead to a saturated imine. This is generally more difficult to achieve as the C=N bond is often more susceptible to reduction.
Reduction of both C=C and C=N: This results in a fully saturated secondary amine. This is typically accomplished using catalytic hydrogenation with reagents like H₂ over a palladium catalyst, which is powerful enough to reduce both functionalities. google.com
The choice of catalyst, solvent, and reaction conditions is paramount in directing the reaction toward the desired product. For example, supported palladium catalysts have been shown to be highly effective in the complete hydrogenation of α,β-unsaturated systems to yield saturated amines. google.com
Asymmetric Hydrogenation of Imines
The asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. acs.orgresearchgate.net While the asymmetric hydrogenation of simple N-aryl imines is well-developed, the presence of an α,β-unsaturated moiety in this compound introduces the challenge of chemoselectivity, requiring selective reduction of the C=N bond over the C=C bond.
Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are effective catalysts for imine hydrogenation. nih.govmdpi.comthieme-connect.de For N-aryl imines, iridium catalysts, often in combination with chiral phosphine (B1218219) ligands, have shown high activity and enantioselectivity. nih.govthieme-connect.de For instance, iridium complexes with phosphino-oxazoline ligands have been successfully used for the asymmetric hydrogenation of various N-aryl imines, achieving up to 97% enantiomeric excess (ee). nih.gov The choice of ligand is critical in creating a chiral pocket that can effectively differentiate between the prochiral faces of the imine. chinesechemsoc.org
Iron-based catalysts have emerged as a more sustainable alternative to precious metal catalysts. acs.orgresearchgate.net Chiral iron(II) P-NH-P' pincer complexes have demonstrated high efficiency in the asymmetric hydrogenation of N-activated aryl imines, such as those with N-diphenylphosphinoyl or N-tosyl groups, affording the corresponding amines in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.net Density functional theory (DFT) studies suggest that the NH group of the catalyst ligand plays a crucial role in activating the imine substrate through hydrogen bonding. acs.org
Palladium-catalyzed asymmetric hydrogenation has also been explored for activated imines. dicp.ac.cn Complexes of palladium with chiral bisphosphine ligands, such as (S)-SegPhos and (S)-SynPhos, in trifluoroethanol have been shown to effectively hydrogenate N-diphenylphosphinyl and N-tosyl ketimines with high enantioselectivities (87-99% ee). dicp.ac.cn
The table below summarizes representative results for the asymmetric hydrogenation of N-aryl imines, which can serve as a reference for the potential reactivity of this compound.
| Catalyst/Ligand | Substrate Type | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) |
| [Ir(cod)Cl]₂ / Chiral P,N Ligand | N-Aryl Ketimine | CH₂Cl₂ | 20 | rt | 89 |
| Iron(II) P-NH-P' Complex | N-Diphenylphosphinoyl Aryl Imine | Toluene (B28343) | 30 | 80 | up to 99 |
| Pd(OCOCF₃)₂ / (S)-SegPhos | N-Diphenylphosphinyl Ketimine | TFE | 68 | rt | 87-99 |
| [RuCl(η⁶-arene)(N-TsDPEN)] | Cyclic N-Aryl Imine | i-PrOH/HCOOH | - | rt | up to 99 |
This table presents a summary of data for analogous compounds as specific data for this compound was not available. The data is representative of the expected reactivity.
Oxidative Transformations
The oxidative transformations of this compound can target either the imine C=N bond or the α,β-unsaturated C=C bond. The selective oxidation of one functional group in the presence of the other presents a synthetic challenge.
Oxidation of the imine moiety can lead to the formation of oxaziridines, which are useful synthetic intermediates. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is believed to proceed through a concerted mechanism involving the electrophilic transfer of an oxygen atom to the nitrogen lone pair.
Alternatively, the C=C bond of the butenyl chain can be subjected to oxidative cleavage, epoxidation, or dihydroxylation. Epoxidation, using reagents like m-CPBA or hydrogen peroxide, would yield an epoxy-imine. Subsequent hydrolysis of the imine could then provide access to α,β-epoxy aldehydes. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would lead to the corresponding diol-imine.
The presence of the N-phenyl group can influence the reactivity of the imine towards oxidation. Electron-donating substituents on the N-aryl ring generally enhance the nucleophilicity of the imine nitrogen, potentially favoring oxidation at this site. Conversely, electron-withdrawing groups may decrease the reactivity of the imine bond.
Hydrolysis and Stability in Diverse Media
The hydrolysis of imines to their corresponding aldehydes or ketones and primary amines is a fundamental reaction, typically catalyzed by acid. masterorganicchemistry.commasterorganicchemistry.com The stability of this compound in various media is a critical factor in its handling, storage, and application in synthesis.
The mechanism of acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. chemistrysteps.com This is followed by the nucleophilic attack of water to form a carbinolamine intermediate. Subsequent proton transfer and elimination of the amine yields the corresponding aldehyde, in this case, (E)-cinnamaldehyde, and aniline. masterorganicchemistry.comchemistrysteps.com The rate of hydrolysis is pH-dependent, often exhibiting a maximum rate at weakly acidic pH. masterorganicchemistry.com
In basic media, the hydrolysis of imines is generally slower. However, for certain imines, intramolecular general base catalysis can facilitate the reaction. psu.edu For this compound, the stability in basic conditions is expected to be greater than in acidic conditions.
The presence of the α,β-unsaturation can influence the stability of the imine. The conjugated system may stabilize the imine through resonance. However, it also provides an additional site for potential reactions. Studies on cinnamaldehyde-derived imines have shown that the linkage between the aldehyde and the amine can be designed to be cleavable under specific stimuli, such as acidic pH. mdpi.com
The stability of imines can also be affected by their environment. For instance, encapsulation within a self-assembled resorcinarene (B1253557) capsule has been shown to modulate the stability and hydrolysis of imines. acs.orgnih.gov In some cases, the capsule can exert a "predatory" action, promoting the hydrolysis of specific imine guests. acs.orgnih.gov
| Medium | Condition | Expected Products | Relative Rate |
| Aqueous Acid (e.g., HCl) | Mild | (E)-Cinnamaldehyde, Aniline | Fast |
| Aqueous Base (e.g., NaOH) | Mild | (E)-Cinnamaldehyde, Aniline | Slow |
| Neutral Water | Room Temperature | (E)-Cinnamaldehyde, Aniline | Very Slow |
| Aprotic Organic Solvent | Anhydrous | Stable | - |
This table provides a qualitative overview of the expected stability and hydrolysis products of this compound in different media based on general principles of imine chemistry.
Photochemical Reactivity and Photoisomerization Processes
The photochemical behavior of this compound is dominated by the potential for photoisomerization around the C=N and C=C double bonds. Upon absorption of UV light, the molecule is promoted to an excited state where the rotational barriers of the double bonds are significantly lowered.
A key photochemical process for α,β-unsaturated imines is E/Z isomerization. rsc.org For this compound, this can occur at both the imine C=N bond and the butenyl C=C bond, leading to a mixture of stereoisomers. The photoisomerization of N-aryl imines can sometimes be followed by thermal relaxation back to the more stable E-isomer. nih.gov
Studies on related α,β-unsaturated iminium ions, formed by the protonation of α,β-unsaturated imines, have revealed that in situ photoisomerization can populate higher energy (Z)-configured intermediates that are not detectable by NMR under normal conditions. rsc.org This highlights the power of photochemical methods to access transient species and explore complex potential energy surfaces.
The photochemical reactivity of imines can also lead to other transformations, such as photocycloadditions and rearrangements. However, for this compound, E/Z isomerization is expected to be the primary and most efficient photochemical process.
Detailed Reaction Mechanism Elucidation using Kinetic and Isotopic Labeling Studies
Elucidating the detailed mechanisms of reactions involving this compound requires a combination of kinetic studies and isotopic labeling experiments. ias.ac.inresearchgate.net These techniques provide invaluable insights into reaction pathways, rate-determining steps, and the nature of transition states.
Kinetic studies, which monitor the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, can help to establish the rate law and determine activation parameters (enthalpy and entropy of activation). mdpi.comacs.org For the hydrolysis of this compound, kinetic analysis can differentiate between different mechanistic pathways under acidic, basic, and neutral conditions. masterorganicchemistry.com For instance, a first-order dependence on the hydronium ion concentration would support a mechanism involving rate-determining attack of water on the protonated imine.
Isotopic labeling is a powerful tool for tracing the fate of specific atoms during a reaction. numberanalytics.comnih.gov For example, in the hydrolysis of this compound, using ¹⁸O-labeled water would result in the incorporation of the ¹⁸O label into the aldehyde product, confirming that the oxygen atom originates from the solvent. numberanalytics.com
Deuterium (B1214612) labeling can be used to probe kinetic isotope effects (KIEs). A significant KIE upon replacing a specific hydrogen atom with deuterium indicates that the bond to that hydrogen is broken in the rate-determining step. For instance, in the asymmetric hydrogenation of the imine, a KIE could help to elucidate the mechanism of hydrogen transfer from the catalyst to the imine.
In the study of photochemical isomerization, isotopic labeling can help to distinguish between different rearrangement pathways. By selectively labeling positions within the molecule, it is possible to track the movement of atoms and fragments upon photoexcitation.
An exploration into the versatile applications of the α,β-unsaturated imine, this compound, reveals its significant potential in various domains of modern organic chemistry. This compound, formed from the condensation of crotonaldehyde and aniline, serves not merely as a stable molecular entity but as a dynamic participant in advanced organic synthesis and catalysis. Its unique electronic and structural features, characterized by a conjugated π-system incorporating a C=N double bond, render it a valuable precursor and intermediate for constructing complex molecular architectures. This article details its specific roles as a ligand in transition metal catalysis, an intermediate in multi-component and cascade reactions, a foundational unit for synthesizing nitrogen-containing heterocycles, and a component in the burgeoning field of dynamic covalent chemistry.
Advanced Computational and Theoretical Studies of 1e N,1 Diphenylbut 2 En 1 Imine
Quantum Chemical Calculations (DFT, ab initio): Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1E)-N,1-Diphenylbut-2-en-1-imine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure with high accuracy. DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and precision, making it suitable for optimizing molecular geometry and calculating electronic properties.
The electronic character of the molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the energy and spatial distribution of these orbitals govern the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity) wikipedia.org.
Global reactivity descriptors, derived from FMO energies, provide quantitative predictions. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in forecasting how the molecule will behave in various chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Calculated via DFT/B3LYP) This table presents representative data based on typical values for similar conjugated imines, as specific computational results for the title compound are not publicly available.
| Parameter | Value (Gas Phase) | Description |
|---|---|---|
| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.40 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.45 eV | Indicates kinetic stability and resistance to electronic excitation. |
| Ionization Potential (I) | 5.85 eV | Approximated as -EHOMO. |
| Electron Affinity (A) | 1.40 eV | Approximated as -ELUMO. |
| Chemical Hardness (η) | 2.23 eV | Calculated as (I - A) / 2; measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.63 eV | Calculated as (I + A) / 2; measures the power to attract electrons. |
| Electrophilicity Index (ω) | 2.95 eV | Calculated as χ2 / (2η); quantifies electrophilic character. |
Conformational Analysis and Energy Landscapes: Exploring Isomerism and Rotational Barriers
The flexibility of this compound allows for a complex conformational landscape. Isomerism can arise from the C=N double bond (E/Z) and the C=C double bond (E/Z). Furthermore, rotations around the C-N and C-C single bonds lead to various conformers with different energies.
Computational conformational analysis involves systematically exploring the potential energy surface (PES) to identify stable conformers (local minima) and the transition states that connect them. This is often achieved by performing relaxed PES scans, where specific dihedral angles are varied incrementally, and the geometry is optimized at each step.
Key rotational barriers include:
Rotation around the N-C(phenyl) bond: This rotation is hindered by steric interactions and the need to maintain π-conjugation between the nitrogen lone pair and the phenyl ring. Studies on related N-aryl systems show that these barriers can be significant mdpi.comnih.gov.
Rotation around the C-N bond: The partial double bond character of the C-N single bond due to conjugation restricts free rotation.
Rotation around the central C-C single bond: This determines the relative orientation of the imine and vinyl groups.
Table 2: Hypothetical Calculated Rotational Energy Barriers for this compound This table presents representative data based on typical values for similar N-aryl systems, as specific computational results for the title compound are not publicly available.
| Rotation Axis (Dihedral Angle) | Calculated Barrier (kcal/mol) | Description of Transition State |
|---|---|---|
| C=N Interconversion (E/Z) | ~25-30 | Linearization or inversion mechanism at the nitrogen atom. |
| N-C(phenyl) | ~8-12 | Phenyl ring is perpendicular to the imine plane, breaking conjugation. |
| C(imine)-C(vinyl) | ~4-6 | Eclipsed conformation of the imine and vinyl groups. |
| C(vinyl)-C(phenyl) | ~6-9 | Phenyl ring is perpendicular to the vinyl plane, breaking conjugation. |
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving imines, such as hydrolysis, cycloadditions, or reductions researchgate.netnih.govnih.gov. By mapping the reaction pathway, researchers can identify intermediates, transition states (TS), and calculate the associated activation energies (energy barriers).
For a given transformation, the process involves:
Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.
Identifying the Transition State: The TS is a first-order saddle point on the potential energy surface. Sophisticated algorithms are used to locate this structure, which represents the highest energy point along the minimum energy path.
Verifying the Transition State: A frequency calculation is performed on the TS geometry. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculating Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. This value is critical for predicting reaction rates.
Table 3: Hypothetical Activation Energies for a Key Reaction Step (e.g., Acid-Catalyzed Hydrolysis) This table presents representative data to illustrate the concept, as specific computational results for the title compound are not publicly available.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Protonation of Imine Nitrogen | Initial activation of the imine by an acid catalyst. | ~5-7 |
| Nucleophilic Attack of H2O | Rate-determining step involving the attack of a water molecule on the iminium carbon. | ~18-22 |
| Proton Transfer | Internal proton transfers to form a carbinolamine intermediate. | ~8-10 |
| C-N Bond Cleavage | Breakdown of the intermediate to form an aldehyde/ketone and an amine. | ~12-15 |
Prediction and Interpretation of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard like tetramethylsilane (TMS) frontiersin.orguncw.edu. Calculations can help assign complex spectra, distinguish between isomers, and understand how electronic effects influence chemical shifts.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra. It calculates the energies of electronic transitions (e.g., π → π*) and their corresponding oscillator strengths, which relate to the intensity of absorption bands mdpi.comnih.gov. For this compound, TD-DFT can predict the λmax value associated with the extended conjugation.
IR Spectroscopy: DFT calculations can compute vibrational frequencies and their intensities. These theoretical spectra, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, show excellent agreement with experimental FT-IR spectra, aiding in the assignment of characteristic vibrational modes like the C=N and C=C stretching frequencies researchgate.net.
Table 4: Hypothetical Predicted vs. Expected Experimental Spectroscopic Data This table presents representative data based on typical values for similar conjugated imines, as specific computational results for the title compound are not publicly available.
| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Expected Range (Experimental) |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ) of Imine H (CH=N) | 8.15 ppm | 8.0 - 8.4 ppm |
| 13C NMR | Chemical Shift (δ) of Imine C (C=N) | 162.5 ppm | 160 - 165 ppm |
| IR | C=N Stretch (ν) | 1635 cm-1 | 1620 - 1640 cm-1 |
| UV-Vis | λmax (π → π* transition) | 315 nm | 310 - 330 nm |
Solvation Effects on Structure and Reactivity: Computational Modeling
Reactions and measurements are typically performed in a solvent, which can significantly influence a molecule's properties. Computational models can account for these effects. The most common approaches are implicit and explicit solvation models.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent on the solute's geometry, stability, and reactivity mdpi.comresearchgate.net. For example, polar solvents are expected to stabilize polar transition states, potentially lowering activation barriers compared to the gas phase.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can be crucial for reactions where solvent molecules play a direct role in the mechanism, such as acting as a proton shuttle.
For this compound, PCM calculations can predict shifts in UV-Vis absorption maxima (solvatochromism) and changes in the relative stability of different conformers in various solvents.
Rational Design of this compound Derivatives with Tuned Properties
The insights gained from the computational studies described above provide a powerful platform for the rational design of new derivatives of this compound with tailored properties openmedicinalchemistryjournal.comnih.gov. By understanding the structure-property relationships, modifications can be made to the molecular structure to achieve a desired outcome.
For example:
Tuning Electronic Properties: Introducing electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -NO2, -CN) at specific positions on the phenyl rings can systematically alter the HOMO and LUMO energy levels rsc.org. This can be used to red-shift or blue-shift the UV-Vis absorption spectrum, or to modify the compound's redox potentials.
Enhancing Reactivity: Modifications can be designed to lower the activation energy for a desired reaction. For example, adding a substituent that stabilizes a key transition state can increase the reaction rate.
Modifying Steric Properties: Introducing bulky substituents can be used to control the conformational preferences of the molecule, potentially locking it into a specific geometry or increasing the barrier to rotation around a particular bond rsc.org.
This in silico design process allows for the virtual screening of numerous candidate molecules, identifying the most promising derivatives for synthesis and experimental validation, thereby saving significant time and resources nih.govrsc.org.
Future Directions and Emerging Research Themes in 1e N,1 Diphenylbut 2 En 1 Imine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
A significant push in modern chemistry is the development of synthetic methods that are both environmentally friendly and efficient in their use of atoms. indexcopernicus.comresearchgate.net Traditional imine syntheses often involve condensation reactions that can be equilibrium-limited and may require dehydrating agents or harsh conditions. indexcopernicus.comacs.org Future research will likely focus on overcoming these limitations for the synthesis of (1E)-N,1-Diphenylbut-2-en-1-imine and related compounds.
Key areas of development include:
Catalytic Approaches: The use of catalysts, including metal complexes, organocatalysts, and enzymes, can significantly improve the efficiency and selectivity of imine synthesis under milder conditions. numberanalytics.com For instance, microwave-assisted synthesis using a minimal amount of a solvent like methanol (B129727) with an acid catalyst has been shown to be an atom-economic method for producing aromatic imines. indexcopernicus.comresearchgate.net
Solvent-Free and Alternative Solvents: Moving away from hazardous organic solvents is a core principle of green chemistry. rsc.org Research into solvent-free reaction conditions, often facilitated by microwave irradiation, is a promising avenue. researchgate.net Additionally, the use of more benign solvents, such as water or ionic liquids, is being explored. indexcopernicus.com
One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" process improves efficiency and reduces waste. organic-chemistry.org For example, a one-pot conversion of alcohols to imines using an in-situ oxidant has been demonstrated. organic-chemistry.org
| Synthesis Strategy | Key Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction times, often solvent-free. researchgate.net | Green Chemistry |
| Catalytic Methods | Higher yields and selectivity under mild conditions. numberanalytics.com | Catalysis |
| One-Pot Reactions | Increased efficiency, reduced waste. organic-chemistry.org | Process Chemistry |
Exploration of Novel Catalytic Systems Utilizing this compound Based Ligands
The nitrogen atom and the conjugated system of this compound make it a candidate for use as a ligand in catalysis. Imine-based ligands are known to coordinate with various metals, and the resulting complexes can exhibit unique catalytic activities.
Future research in this area may involve:
Design and Synthesis of Novel Ligands: Systematically modifying the structure of this compound to tune the electronic and steric properties of the resulting metal complexes.
Application in Asymmetric Catalysis: Developing chiral versions of imine-based ligands for enantioselective transformations, a crucial aspect of pharmaceutical synthesis. numberanalytics.com
Heterogeneous Catalysis: Immobilizing imine-based catalysts on solid supports, such as polymers, to facilitate catalyst recovery and reuse, thereby enhancing sustainability. rsc.org
Integration of this compound into Advanced Functional Materials
The structural features of this compound make it a valuable building block for the construction of advanced functional materials. Imine linkages are particularly useful in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs) due to the robust and often reversible nature of the imine bond. acs.orgnih.gov
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with well-defined structures. nih.gov The use of imine linkages allows for the creation of 2D and 3D frameworks with tunable porosity and functionality. nih.gov Acetic acid is a common catalyst for synthesizing imine-linked COFs, though novel catalytic systems like Lewis acids and metal triflates are being explored to enable milder reaction conditions. nih.gov These materials have potential applications in gas storage, separation, and catalysis. nih.gov
Porous Organic Polymers (POPs): POPs are another class of porous materials where imine condensation is a key formation reaction. acs.orgrsc.org These materials are often amorphous but still exhibit high surface areas and can be functionalized for specific applications, such as carbon dioxide capture. acs.orgrsc.org The synthesis of imine-linked POPs is often a facile, one-pot process that can result in quantitative yields. acs.org
| Material Type | Key Features | Potential Applications |
| Covalent Organic Frameworks (COFs) | Crystalline, ordered pores, tunable functionality. nih.gov | Gas storage, catalysis, optoelectronics. nih.gov |
| Porous Organic Polymers (POPs) | High surface area, tunable pore functionality. acs.orgrsc.org | CO2 capture, catalysis, pollutant removal. rsc.orgnih.gov |
Bio-inspired Chemical Transformations Involving Imine Intermediates
Imines are crucial intermediates in many biological processes, often participating in enzymatic reactions. researchgate.net This has inspired chemists to develop bio-inspired transformations that mimic these natural systems.
Future research may focus on:
Biomimetic Catalysis: Designing synthetic catalysts that replicate the function of enzymes involved in imine-based transformations, such as Pictet-Spenglerases which are involved in the synthesis of alkaloids. researchgate.net
Enzymatic Synthesis: Utilizing enzymes directly, such as D-amino acid oxidase, for the synthesis of imines under mild, aqueous conditions. mdpi.com This approach offers high selectivity and sustainability.
Bioorthogonal Chemistry: Developing imine-based reactions that can occur in living systems without interfering with native biological processes. nih.govethz.ch Azomethine imines, for example, have been shown to react chemoselectively with isonitriles under physiological conditions. nih.govethz.ch
Synergistic Approaches Combining High-Throughput Experimentation and Computational Screening for Discovery
The discovery and optimization of new reactions and materials can be significantly accelerated by combining high-throughput experimentation (HTE) with computational screening. nih.govyoutube.com
High-Throughput Experimentation (HTE): This approach involves performing a large number of experiments in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. youtube.com HTE is a powerful tool for discovering new synthetic methodologies and optimizing existing ones. youtube.com
Computational Screening: Virtual screening of large libraries of molecules can identify potential candidates for new ligands, catalysts, or functional materials before they are synthesized in the lab. nih.gov This reduces the time and cost associated with experimental work. nih.gov
The synergy between these two approaches allows for a more efficient and data-driven research process. youtube.com For instance, computational models can predict the properties of various imine derivatives, and HTE can then be used to validate these predictions and further optimize the most promising candidates. youtube.com This integrated approach is poised to accelerate the discovery of new applications for this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
